molecular formula C19H11ClO5 B14266601 9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 130994-77-3

9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B14266601
CAS No.: 130994-77-3
M. Wt: 354.7 g/mol
InChI Key: NOCRJDBUABRERO-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the reaction of 4-chlorobenzaldehyde with appropriate xanthene derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Shares the chlorophenyl group but lacks the xanthene structure.

    Xanthene: The parent compound without the chlorophenyl and hydroxyl groups.

    Fluorescein: A xanthene derivative with different substituents, widely used as a fluorescent dye.

Uniqueness

9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

130994-77-3

Molecular Formula

C19H11ClO5

Molecular Weight

354.7 g/mol

IUPAC Name

9-(4-chlorophenyl)-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C19H11ClO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H

InChI Key

NOCRJDBUABRERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Cl

Origin of Product

United States

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